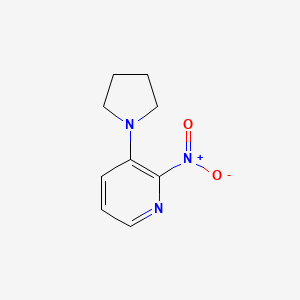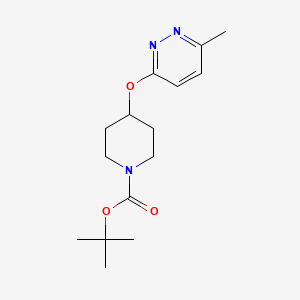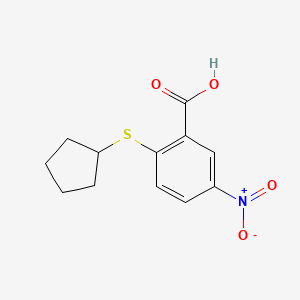
4-(Pyridin-3-ylmethoxy)benzylalkohol
Übersicht
Beschreibung
4-(Pyridin-3-ylmethoxy)benzyl alcohol (4-PMBA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile chemical with potential applications in the pharmaceutical and biotechnology industries, as well as in basic research. 4-PMBA is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 212°C. It is soluble in water and ethanol, and insoluble in ether and benzene. 4-PMBA is one of the few compounds that has been studied extensively in the scientific literature and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
„4-(Pyridin-3-ylmethoxy)benzylalkohol“ wird in der chemischen Synthese verwendet . Es kann als Baustein bei der Synthese komplexerer Moleküle dienen. Seine einzigartige Struktur, die eine Benzylalkoholgruppe und einen Pyridinring umfasst, kann in verschiedenen chemischen Reaktionen genutzt werden .
Katalysator in Oxidationsreaktionen
Diese Verbindung wurde bei der Synthese und Charakterisierung eines porösen organischen Polymers verwendet, das ein maßgeschneidertes AB3-Metalloporphyrin enthält . Dieses Polymernetzwerk fungiert als hochwirksamer und wiederverwendbarer Katalysator für die Oxidation von Benzylalkoholen zu Benzaldehyden .
Produktion von Benzylalkohol
„this compound“ kann möglicherweise bei der Produktion von Benzylalkohol verwendet werden . Benzylalkohol ist ein nützliches Lösungsmittel und ein Vorläufer für eine Vielzahl anderer Verbindungen in der organischen Synthese .
Materialwissenschaft
Die Verbindung kann in der materialwissenschaftlichen Forschung verwendet werden, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften . Seine Molekülstruktur kann zu den Eigenschaften des resultierenden Materials beitragen .
Chromatographie
In der Chromatographie kann „this compound“ möglicherweise als stationäre Phase oder als Bestandteil der mobilen Phase verwendet werden . Seine Eigenschaften können die Trennung von Verbindungen in einer Mischung beeinflussen .
Analytische Forschung
„this compound“ kann in der analytischen Forschung eingesetzt werden. Seine einzigartigen spektralen Eigenschaften können in verschiedenen spektroskopischen Techniken genutzt werden .
Eigenschaften
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJGHNKAZXTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651496 | |
| Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020999-76-1 | |
| Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)




![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
